molecular formula C12H17N3O B1462163 1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine CAS No. 1186634-98-9

1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine

Cat. No. B1462163
CAS RN: 1186634-98-9
M. Wt: 219.28 g/mol
InChI Key: WTZRRIUQKQWQAN-UHFFFAOYSA-N
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Description

  • Melting Point : 136.0-145.0°C

Synthesis Analysis

  • Cyclocondensation Reactions : One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which can then be oxidized to pyrazoles .
  • Visible Light Catalysis : Visible light-mediated reactions of hydrazones and α-bromo ketones can provide trisubstituted pyrazoles .

Molecular Structure Analysis

The molecular structure of 1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine is represented by the following SMILES notation: CCN1N=C(C)C=C1C([O-])=O .

Scientific Research Applications

Organic Synthesis

Pyrazole derivatives, including “1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine”, have been found to be useful in organic synthesis, where they act as both a directing and transforming group .

Pharmacological Activities

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This includes anti-inflammatory, antipsychotic, anti-obesity, analgesic, H2-receptor agonist, and antidepressant activities .

Inhibitors of Protein Glycation

Pyrazole derivatives have been described as inhibitors of protein glycation . This property could be useful in the treatment of diseases such as diabetes, where the glycation of proteins can lead to complications.

Antibacterial and Antifungal Agents

Pyrazole derivatives have been reported to have antibacterial and antifungal properties . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Agents

Pyrazole derivatives have shown potential as anticancer agents . Further research could lead to the development of new cancer treatments.

Fluorescent Probes

Some pyrazole derivatives have been used as fluorescent probes . These compounds can be used to visualize and track biological processes in real time.

Structural Units of Polymers

Pyrazole derivatives have been used as structural units of polymers . They have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance .

Photoluminescent and Photorefractive Materials

1,3,5-Triarylpyrazoline compounds, which are related to pyrazole derivatives, can be used as photoluminescent and photorefractive materials . They have potential applications in technology and industry.

Future Directions

: Thermo Fisher Scientific: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid : ChemSpider: 1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine : Thermo Fisher Scientific: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

properties

IUPAC Name

(5-cyclopropyl-1H-pyrazol-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(15-6-2-1-3-7-15)11-8-10(13-14-11)9-4-5-9/h8-9H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZRRIUQKQWQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NNC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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